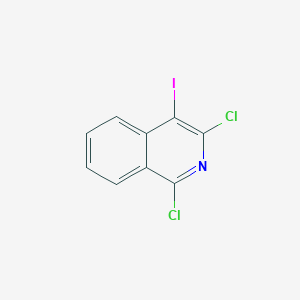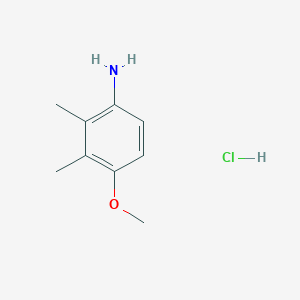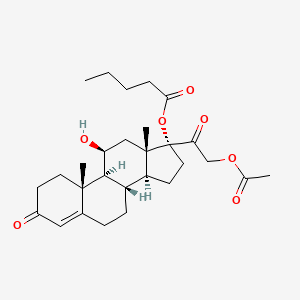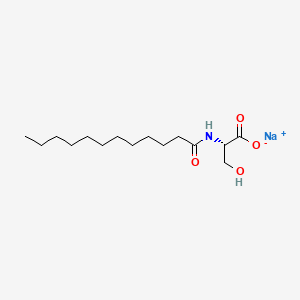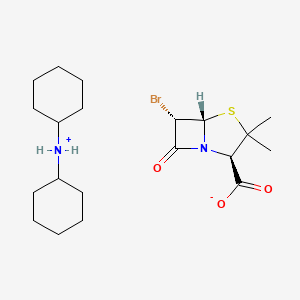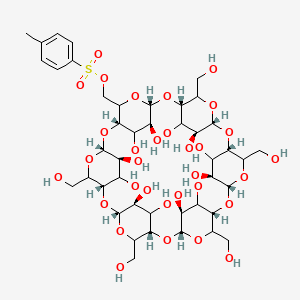
单-6-O-(对甲苯磺酰基)-α-环糊精
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The mono- (6-p-toluenesulfonyl)-beta-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in alkaline water solution . The reaction time was only 40 minutes, yielding 31.1% under ultrasound conditions . This novel method could shorten the reaction time and improve the yield compared to conventional synthetic methods .
Molecular Structure Analysis
The molecular formula of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is C49H76O37S, and its molecular weight is 1,289.17 .
Chemical Reactions Analysis
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin has been used in the Suzuki–Miyaura cross-coupling reactions between arylboronic acid/arylboronic ester and aryl halides in water under mild conditions .
Physical And Chemical Properties Analysis
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a solid at 20 degrees Celsius . It should be stored at 0-10°C under inert gas . It is air sensitive and heat sensitive . . It appears as a white to light yellow powder to crystal .
科学研究应用
环糊精在科学研究中的应用
环糊精,包括它们的衍生物,以形成主客体包合物的能力而闻名,这使得它们在制药、药物递送系统、化妆品、食品和营养、纺织品和化工等行业中具有广泛的应用。这些化合物可以给分子的物理和化学性质带来多方面的变化,使其成为解决科学问题的商业利益所在 (Sharma & Baldi, 2016).
在各产业的应用
环糊精形成包合物的特性使其能够显著改变其与之形成配合物的材料的性质。这种现象被用于许多工业产品、技术和分析方法中。它们微不足道的细胞毒性作用使其适用于药物载体、食品和调味品、化妆品、包装、纺织品、分离工艺、环境保护、发酵和催化 (Valle, 2004).
独特的性质和酶促生产
重点关注γ-环糊精,它与α-环糊精具有相同的结构特征,它以更大的内部腔、更高的水溶性和比α-环糊精和β-环糊精更大的生物利用度而著称。这些特性扩展了其在各个行业的应用,特别是在食品和制药领域 (Li 等人,2007).
作用机制
Target of Action
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Result of Action
It has been mentioned that cyclodextrins can alter the properties of other molecules through the formation of inclusion complexes .
生化分析
Biochemical Properties
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin plays a crucial role in biochemical reactions due to its ability to form inclusion complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through host-guest interactions, where the hydrophobic cavity of the cyclodextrin encapsulates hydrophobic guest molecules. For instance, Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin has been shown to inhibit the activities of enzymes such as mucopolysaccharidosis, naglu, and glycosidase by binding to their active sites . These interactions can modulate the enzymatic activity and alter the biochemical pathways in which these enzymes are involved.
Cellular Effects
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the uptake of metals such as iron and copper into cells, which can affect cellular metabolism and oxidative stress responses . Additionally, Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin involves its ability to form stable inclusion complexes with various biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin inhibits the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase by binding to their active sites . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting enzyme activities and altering gene expression . For example, Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin inhibits the activities of mucopolysaccharidosis, naglu, and glycosidase, which are involved in the metabolism of glycosaminoglycans and other biomolecules.
Transport and Distribution
Within cells and tissues, Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its effects on enzyme activity and gene expression. The distribution of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin within cells can influence its activity and the overall cellular response to the compound.
Subcellular Localization
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin can localize to the lysosomes, where it inhibits the activities of lysosomal enzymes such as mucopolysaccharidosis, naglu, and glycosidase . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and biochemical pathways.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin can be achieved by the reaction of alpha-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.", "Starting Materials": [ "Alpha-cyclodextrin", "p-toluenesulfonyl chloride", "Triethylamine", "Dichloromethane or chloroform" ], "Reaction": [ "To a solution of alpha-cyclodextrin in dichloromethane or chloroform, add triethylamine dropwise with stirring.", "Add p-toluenesulfonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.", "Dry the purified product under vacuum to obtain Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin." ] } | |
| 32860-56-3 | |
分子式 |
C43H66O32S |
分子量 |
1127.0 g/mol |
IUPAC 名称 |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)63-11-19-37-25(54)31(60)43(69-19)74-36-18(10-48)67-41(29(58)23(36)52)72-34-16(8-46)65-39(27(56)21(34)50)70-32-14(6-44)64-38(26(55)20(32)49)71-33-15(7-45)66-40(28(57)22(33)51)73-35-17(9-47)68-42(75-37)30(59)24(35)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI 键 |
ARQITQMHQNGIEE-FUPLYMQKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)O)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


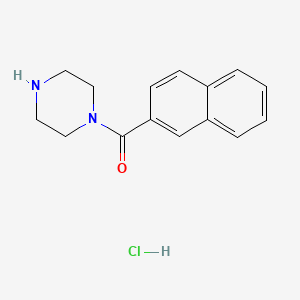
![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)
